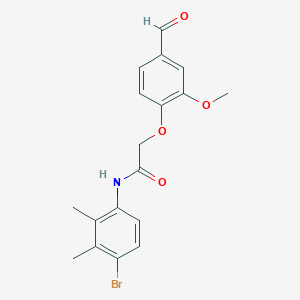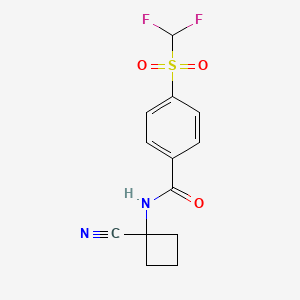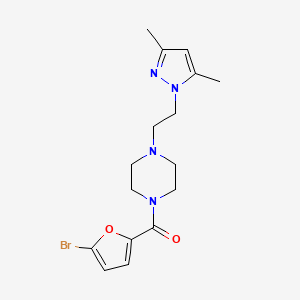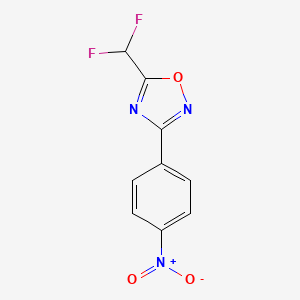![molecular formula C15H17NO4 B2642633 2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione CAS No. 909344-59-8](/img/structure/B2642633.png)
2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione” is an organic compound . It is a derivative of Meldrum’s acid, which is a heterocyclic compound with a core of four carbon and two oxygen atoms .
Synthesis Analysis
The synthesis of this compound involves the application of acyl Meldrum’s acid derivatives in organic synthesis . The preparation methods of these compounds are considered, including the recently proposed and rather rarely used ones . The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles .Molecular Structure Analysis
The molecule has a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Applications De Recherche Scientifique
Antimicrobial Activity and Synthesis
A study by Ghorab et al. (2017) involved the synthesis of novel derivatives from a starting material related to the compound . These derivatives demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The compounds exhibited higher activity compared to reference drugs, indicating their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Boron Difluoride Complexes
Pawelska, Ponikiewski, and Makowiec (2012) described the formation of boron difluoride complexes with carbamoyl Meldrum's acids, showcasing the compound's utility in creating stable, isolable complexes under mild conditions. This application is relevant in the context of coordination chemistry and materials science (Pawelska, Ponikiewski, & Makowiec, 2012).
Drug Precursors and Ligands
Dotsenko et al. (2019) demonstrated that the compound, through reactions with active methylene nitriles, can yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These derivatives have applications as drug precursors or perspective ligands, highlighting the compound's role in medicinal chemistry and drug development (Dotsenko, Russkih, Aksenov, & Aksenova, 2019).
Material Science and Polymer Chemistry
Jing and Hillmyer (2008) utilized a derivative synthesized from L-lactide for toughening polylactide. This application in polymer chemistry demonstrates the compound's potential in creating novel polymeric materials with improved mechanical properties, such as toughness, over conventional polylactic acid (PLA) polymers (Jing & Hillmyer, 2008).
Corrosion Inhibition
Research by Chafiq et al. (2020) on spirocyclopropane derivatives, which share a structural resemblance with the compound of interest, demonstrated effective corrosion inhibition on mild steel in acidic conditions. This study underlines the potential of such compounds in materials science, particularly in protecting metals against corrosion (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Propriétés
IUPAC Name |
2,2-dimethyl-5-[(2-phenylethylamino)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2)19-13(17)12(14(18)20-15)10-16-9-8-11-6-4-3-5-7-11/h3-7,10,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRELNOPHRFUZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCCC2=CC=CC=C2)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-[(phenethylamino)methylene]-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile](/img/structure/B2642550.png)

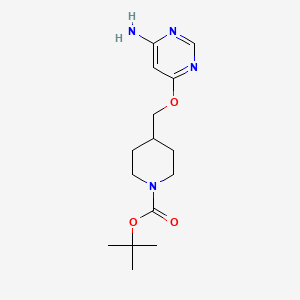
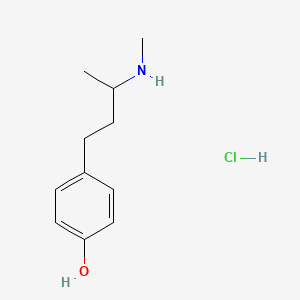
![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)
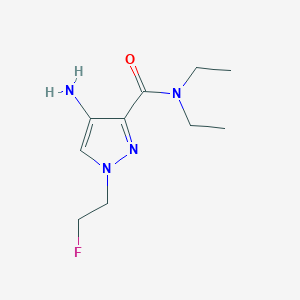

![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)
